molecular formula C24H17N3O4S B11580184 (2E)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B11580184
M. Wt: 443.5 g/mol
InChI Key: RSAGFIACFHHDEF-HMMYKYKNSA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a methoxyphenyl group, and a pyrido[1,2-a]pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrimidine structure, followed by the introduction of the benzenesulfonyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, phenols, and nitriles under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions can vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical landscape.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms, receptor binding, and cellular processes.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, inflammation, or infectious diseases.

Industry

In industry, (2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its chemical versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-(BENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE apart is its combination of functional groups, which provides a unique set of chemical and biological properties

Properties

Molecular Formula

C24H17N3O4S

Molecular Weight

443.5 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C24H17N3O4S/c1-17-8-7-9-18(14-17)31-23-21(24(28)27-13-6-5-12-22(27)26-23)15-20(16-25)32(29,30)19-10-3-2-4-11-19/h2-15H,1H3/b20-15+

InChI Key

RSAGFIACFHHDEF-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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